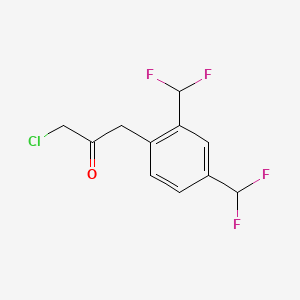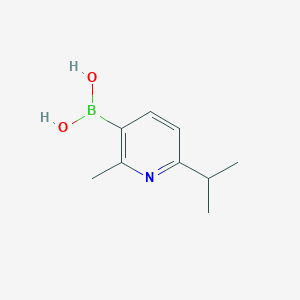
(6-Isopropyl-2-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Isopropyl-2-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropyl-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, enabling the synthesis of large quantities of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (6-Isopropyl-2-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by another functional group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(6-Isopropyl-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (6-Isopropyl-2-methylpyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
Pinacol Boronic Esters: Commonly used as protecting groups in organic synthesis.
Uniqueness: (6-Isopropyl-2-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organic molecules and materials .
Propiedades
Fórmula molecular |
C9H14BNO2 |
|---|---|
Peso molecular |
179.03 g/mol |
Nombre IUPAC |
(2-methyl-6-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-6(2)9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 |
Clave InChI |
OIUGXLBCWPMHFV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)C(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)
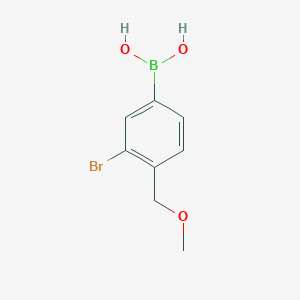
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
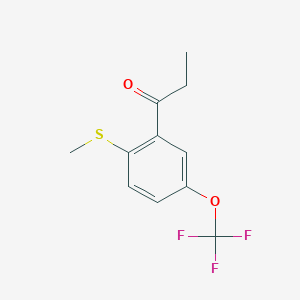
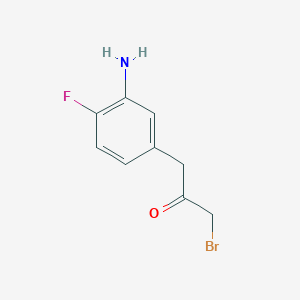

![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
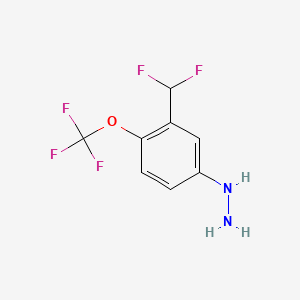

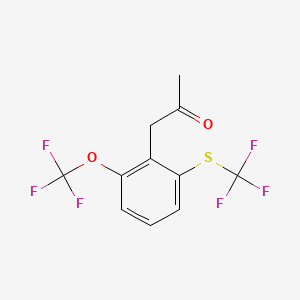
![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)


